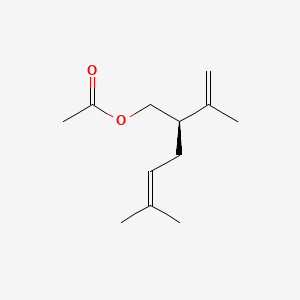

(-)-Lavandulyl acetate

描述

属性

IUPAC Name |

[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,12H,3,7-8H2,1-2,4-5H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNGAVZPWWXQIU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(COC(=O)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](COC(=O)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051932 | |

| Record name | 5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20777-39-3 | |

| Record name | (-)-Lavandulyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20777-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, 1-acetate, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-(1-methylethenyl)-4-hexen-1-ol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-isopropenyl-5-methylhex-4-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of (-)-Lavandulyl acetate

An In-depth Technical Guide on the Physicochemical Properties of (-)-Lavandulyl Acetate (B1210297)

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and analytical workflows.

Physicochemical Data Summary

(-)-Lavandulyl acetate is a naturally occurring monoterpene ester found in lavender oil, contributing to its characteristic floral and slightly fruity aroma.[1] The following table summarizes its key physicochemical properties.

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [2][3][4][5] | |

| Molecular Weight | 196.29 g/mol | [2][5] | |

| Appearance | Colorless to pale yellow, clear liquid | (est.) | [6] |

| Boiling Point | 228.00 to 229.00 °C | @ 760.00 mm Hg | [6][7][8] |

| 61-63 °C | @ 0.3 Torr | ||

| 281.5 °C | [5] | ||

| Melting Point | 17.12 °C | (EPI Suite) | [4] |

| Density / Specific Gravity | 0.947 g/mL | @ 20 °C | [9][10] |

| 0.90900 to 0.91500 | @ 25.00 °C | [7][8] | |

| Refractive Index | 1.45300 to 1.45900 | @ 20.00 °C | [7][8] |

| 1.459 | @ 20 °C | [9] | |

| Solubility | Soluble in alcohol and organic solvents. | [5][7] | |

| Water: 6.816 mg/L | @ 25 °C (est.) | [4][6][7] | |

| Flash Point | 159.00 °F (70.56 °C) | TCC | [6][7][8] |

| 194 °F (90 °C) | [9] | ||

| Vapor Pressure | 0.072000 mmHg | @ 25.00 °C (est.) | [6][7][8] |

| logP (o/w) | 3.518 | (est.) | [6][7] |

| Kovats Retention Index | 1267-1291 | Standard non-polar column | [11][12] |

Experimental Protocols

The characterization of this compound and its quantification in essential oils relies on several standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for identifying and quantifying volatile compounds like this compound in complex mixtures such as essential oils.[13]

-

Sample Preparation: Lavender essential oil samples are diluted in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).[14][15]

-

Gas Chromatography:

-

Injection: A small volume (e.g., 0.2 µL) of the prepared sample is injected into the GC system in split mode (e.g., 40:1) to prevent column overloading. The injector temperature is maintained at a high temperature (e.g., 220 °C) to ensure rapid volatilization of the sample.[13]

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., DB-5MS).[13] A typical oven temperature program starts at a lower temperature (e.g., 60 °C) and gradually increases to a higher temperature (e.g., 246 °C) at a specific rate (e.g., 3 °C/min).[13]

-

-

Mass Spectrometry:

-

Ionization: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

-

Detection: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The mass spectra are acquired over a specific range (e.g., 40 to 415 m/z).[13]

-

-

Data Analysis: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or with entries in a spectral library (e.g., NIST). Quantification is typically performed using the normalization procedure, where the peak area of the compound is expressed as a percentage of the total area of all detected peaks.[15]

Determination of Physicochemical Properties

-

Refractive Index: Measured using a refractometer at a specified temperature (typically 20°C), as per standard methods like those described in pharmacopeias.[15]

-

Relative Density: Determined using a pycnometer or a density meter at a specified temperature (e.g., 20°C or 25°C).[15]

-

Optical Rotation: Measured using a polarimeter to determine the specific rotation of the enantiomer, which distinguishes (-) from (+) isomers.[15]

-

Boiling Point: Determined by distillation under controlled pressure (e.g., 760 mm Hg) or by using techniques like differential scanning calorimetry (DSC).

-

Flash Point: Measured using a Tag Closed Cup (TCC) tester.[7]

Visualizations

Analytical and Biosynthetic Workflows

The following diagrams illustrate a typical analytical workflow for identifying this compound and a biosynthetic pathway for its production.

Caption: Workflow for GC-MS analysis of this compound.

Caption: Biosynthesis of this compound in engineered E. coli.[14][16]

Associated Signaling Pathway

While not a direct property of the molecule itself, understanding the biological context is crucial. Lavender essential oil, of which this compound is a component, has been studied for its therapeutic effects, such as in atopic dermatitis, potentially through the modulation of specific signaling pathways.

Caption: STAT3/RORγt pathway in atopic dermatitis, modulated by lavender oil.[17]

References

- 1. Lavandulyl Acetate (25905-14-0) | Reliable Chemical Trader [chemicalbull.com]

- 2. scbt.com [scbt.com]

- 3. Lavandulyl acetate [webbook.nist.gov]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. This compound, 20777-39-3 [thegoodscentscompany.com]

- 7. lavandulyl acetate, 25905-14-0 [thegoodscentscompany.com]

- 8. lavandulyl acetate [flavscents.com]

- 9. echemi.com [echemi.com]

- 10. Lavandulyl acetate | TargetMol [targetmol.com]

- 11. Lavandulyl acetate | C12H20O2 | CID 30247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Lavandulyl acetate [webbook.nist.gov]

- 13. Chemometric Analysis of Lavender Essential Oils Using Targeted and Untargeted GC-MS Acquired Data for the Rapid Identification and Characterization of Oil Quality [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. uspbpep.com [uspbpep.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Therapeutic effects and mechanism of action of lavender essential oil on atopic dermatitis by modulating the STAT3/RORγt pathway - Arabian Journal of Chemistry [arabjchem.org]

The Discovery, Isolation, and Analysis of (-)-Lavandulyl Acetate from Lavandula Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lavandulyl acetate (B1210297), an irregular monoterpene ester, is a characteristic component of the essential oil of various Lavandula species, contributing to their unique aromatic profiles. While not as abundant as linalool (B1675412) or linalyl acetate, its presence is a key marker for the authenticity and quality of lavender oil. This technical guide provides an in-depth overview of the discovery, isolation, and analytical characterization of (-)-lavandulyl acetate from Lavandula species. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document details historical context, modern isolation protocols, extensive quantitative data, and analytical methodologies, including gas chromatography-mass spectrometry.

Discovery and Isolation

The precise historical moment of the initial discovery and isolation of this compound is not definitively documented in a single seminal publication. However, its identification is intrinsically linked to the pioneering era of essential oil analysis in the late 19th and early 20th centuries. During this period, chemists, notably those at institutions like Schimmel & Co., systematically began to unravel the complex chemical composition of botanical extracts through fractional distillation and classical chemical characterization methods. The broader exploration of terpene chemistry, spearheaded by figures like Otto Wallach, laid the foundational knowledge for identifying such compounds. Analysis of lavender essential oil dating back to 1945 has confirmed the presence of lavandulyl acetate, indicating that it was a known constituent by this time[1][2].

This compound is an acetate ester of lavandulol (B192245) and is recognized as a marker compound in lavender essential oil[3]. Its chemical formula is C₁₂H₂₀O₂ with a molecular weight of 196.29 g/mol [4][5][6][7].

The isolation of this compound from Lavandula species is primarily achieved through the extraction of the plant's essential oil, followed by chromatographic separation for obtaining the pure compound. The two most common industrial and laboratory-scale extraction methods are steam distillation and supercritical fluid extraction (SFE).

Steam Distillation

Steam distillation is the traditional and most widely used method for extracting essential oils from lavender. This process involves passing steam through the lavender flowers, which ruptures the oil glands and releases the volatile aromatic compounds. The steam, now carrying the essential oil vapors, is then cooled in a condenser, and the resulting liquid, a mixture of essential oil and water (hydrosol), is collected. Due to the immiscibility and lower density of the essential oil, it separates from the hydrosol and can be collected.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, typically using carbon dioxide (CO₂), is a more modern and often more efficient method for obtaining essential oils. In this process, CO₂ is brought to a supercritical state (above its critical temperature and pressure), where it exhibits properties of both a liquid and a gas. This supercritical fluid is an excellent solvent for nonpolar compounds like this compound. SFE offers several advantages over steam distillation, including lower operating temperatures that prevent the degradation of thermolabile compounds and the absence of water, which can cause hydrolysis of esters like lavandulyl acetate.

Quantitative Data

The concentration of this compound in Lavandula essential oil can vary significantly depending on the species, cultivar, geographical origin, and the extraction method employed. The following tables summarize quantitative data from various studies.

| Table 1: Percentage of Lavandulyl Acetate in Lavandula angustifolia Essential Oil by Extraction Method | |

| Extraction Method | This compound (%) |

| Steam Distillation | 3.5 - 4.34[3][8][9] |

| Supercritical Fluid Extraction (SFE) | ~7.5 |

| Table 2: Percentage of Lavandulyl Acetate in Various Lavandula Cultivars and Species | ||

| Lavandula Species/Cultivar | Geographical Origin | This compound (%) |

| L. angustifolia (Antique Sample from 1945) | France | 3.8[1][2][10] |

| L. angustifolia (New Ukrainian Cultivars) | Ukraine | 0.2 - 12.0[3] |

| L. angustifolia | Bulgaria | 3.5[9] |

Experimental Protocols

Protocol for Steam Distillation of Lavender Essential Oil

Objective: To extract essential oil containing this compound from Lavandula flowers.

Materials and Equipment:

-

Fresh or dried Lavandula flowers

-

Steam distillation apparatus (still, condenser, collection flask)

-

Heating source

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Glass storage vials

Procedure:

-

Preparation of Plant Material: If using fresh lavender, it is recommended to slightly wilt the flowers for a few hours to reduce the moisture content. For dried lavender, ensure it is free from debris.

-

Apparatus Setup: Assemble the steam distillation unit according to the manufacturer's instructions. Ensure all connections are secure to prevent steam leakage.

-

Loading the Still: Place the lavender flowers into the distillation chamber. Do not pack the material too tightly to allow for even steam penetration.

-

Distillation: Heat the water in the boiler to generate steam. The steam will pass through the plant material, carrying the volatile essential oils. The distillation process typically takes 1 to 2 hours.

-

Condensation and Collection: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid. Collect the distillate, which consists of the essential oil and hydrosol, in a collection flask.

-

Separation: Transfer the distillate to a separatory funnel. Allow the mixture to stand until the essential oil and water layers have clearly separated. The essential oil, being less dense, will form the upper layer.

-

Drying and Storage: Carefully drain the lower hydrosol layer. Collect the essential oil and dry it over a small amount of anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in an airtight, dark glass vial in a cool place.

Protocol for Supercritical Fluid Extraction (SFE) of Lavender Essential Oil

Objective: To extract essential oil containing this compound from Lavandula flowers using supercritical CO₂.

Materials and Equipment:

-

Dried and ground Lavandula flowers

-

Supercritical fluid extractor

-

High-purity CO₂

-

Collection vials

Procedure:

-

Sample Preparation: Dry the lavender flowers and grind them to a uniform particle size to increase the surface area for extraction.

-

Extractor Setup: Set the SFE system parameters. Typical conditions for lavender essential oil extraction are:

-

Pressure: 100-150 bar

-

Temperature: 40-60 °C

-

CO₂ flow rate: 2-5 mL/min

-

-

Extraction: Load the ground lavender material into the extraction vessel. Pressurize the system with CO₂ to the desired setpoint. The supercritical CO₂ will pass through the plant material, dissolving the essential oils.

-

Collection: The CO₂ containing the dissolved essential oil is then passed through a pressure reduction valve into a collection vessel. The drop in pressure causes the CO₂ to return to its gaseous state, leaving the essential oil behind in the collection vial.

-

Post-Extraction: After the extraction is complete, depressurize the system safely. Collect the extracted essential oil and store it in an airtight, dark glass vial in a cool place.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in the extracted lavender essential oil.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms or HP-5ms)

-

Helium carrier gas

-

Essential oil sample

-

Solvent (e.g., hexane (B92381) or ethanol)

-

Microsyringe

Procedure:

-

Sample Preparation: Dilute a small amount of the essential oil in a suitable solvent (e.g., 1:100 in hexane) to an appropriate concentration for GC-MS analysis.

-

GC-MS Parameters: Set the instrument parameters. A typical GC-MS program for lavender oil analysis is as follows:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 3-5 °C/min to 240-280 °C, and hold for a final period.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Mass Range: 40-400 m/z

-

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC. The compounds will be separated based on their volatility and interaction with the column's stationary phase. As each compound elutes from the column, it will be ionized and fragmented in the mass spectrometer.

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard or by matching its mass spectrum to a library database (e.g., NIST). Quantify the relative percentage of this compound by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total peak area.

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows for the isolation and analysis of this compound.

Caption: Workflow for the extraction and isolation of lavender essential oil.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. nveo.org [nveo.org]

- 3. Chemical Composition of the Essential Oil of the New Cultivars of Lavandula angustifolia Mill. Bred in Ukraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lavandulyl acetate [stenutz.eu]

- 5. Lavandulyl acetate | C12H20O2 | CID 30247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lavandulyl acetate [webbook.nist.gov]

- 7. Lavandulyl acetate - Wikipedia [en.wikipedia.org]

- 8. Lavandulyl acetate | 68 Publications | 747 Citations | Top Authors | Related Topics [scispace.com]

- 9. Chemical composition and comparative analysis of lavender essential oil samples from Bulgaria in relation to the pharmacological effects [pharmacia.pensoft.net]

- 10. researchgate.net [researchgate.net]

The Occurrence and Biosynthesis of Lavandulyl Acetate in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavandulyl acetate (B1210297), an irregular monoterpene ester, is a significant contributor to the characteristic aroma of lavender essential oil and possesses various biological activities of interest to the pharmaceutical and cosmetic industries. This technical guide provides an in-depth overview of the natural occurrence of lavandulyl acetate in essential oils, its biosynthetic pathway, and the methodologies employed for its extraction and quantification. Quantitative data from multiple studies are summarized for comparative analysis. Detailed experimental protocols and a diagram of the biosynthetic pathway are presented to facilitate further research and development.

Natural Occurrence of Lavandulyl Acetate

Lavandulyl acetate is found in a variety of aromatic plants, most notably in species of the Lavandula genus. Its concentration can vary significantly depending on the species, cultivar, geographical location, and post-harvest processing methods. While a key component of true lavender (Lavandula angustifolia) essential oil, it is also present in lavandin (Lavandula × intermedia), a hybrid of L. angustifolia and L. latifolia.[1][2] The presence and concentration of lavandulyl acetate, along with other key compounds like linalool (B1675412) and linalyl acetate, are crucial for the quality and therapeutic properties of the essential oil.[3][4]

Table 1: Quantitative Occurrence of Lavandulyl Acetate in Various Lavandula Species and Cultivars

| Plant Species/Cultivar | Plant Part | Extraction Method | Lavandulyl Acetate Concentration (%) | Reference |

| Lavandula angustifolia 'Munstead' | Flowers | Organic Extraction | 2.99 ± 0.298 | [5] |

| Lavandula angustifolia 'Little Lottie' | Flowers | Organic Extraction | 1.45 ± 0.985 | [5] |

| Lavandula × intermedia 'Grosso' | Flowers | Organic Extraction | 0.43 ± 0.017 | [5] |

| Lavandula angustifolia | Not specified | Not specified | 2.8 - 14.5 | [6][7] |

| Lavandula × intermedia | Not specified | Not specified | 2.8 - 14.5 | [6][7] |

| Lavandula angustifolia | Not specified | Essential Oil | 3.4 - 6.2 (ISO 3515:2002 standard) | [5] |

| Lavandula × intermedia | Not specified | Essential Oil | 1.5 - 3 (ISO 8902:2009 standard) | [5] |

| Lavandula angustifolia | Inflorescences | Ethanol Extraction | 14.21 | [8] |

| New Ukrainian L. angustifolia Cultivars | Fresh Flowers | Not specified | 0.2 - 12.0 | [9] |

| Lavandula officinalis | Aerial Parts | Hydrodistillation | 4.34 | [10] |

| Lavandula species (from Kastamonu, Türkiye) | Not specified | Hydrodistillation | 6.11 | [11] |

Biosynthesis of Lavandulyl Acetate

The biosynthesis of lavandulyl acetate is a fascinating example of irregular monoterpene formation in plants. Unlike regular monoterpenes which are formed by a head-to-tail condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), lavandulyl derivatives are synthesized through a head-to-middle condensation of two DMAPP units.[12]

The key enzyme in this pathway is lavandulyl diphosphate synthase (LPPS) , a type of cis-prenyl diphosphate synthase.[13] This enzyme catalyzes the formation of lavandulyl diphosphate (LPP) from two molecules of DMAPP. Following this, a phosphatase, such as RdgB identified in engineered E. coli, can convert LPP to lavandulol (B192245).[12][14][15][16] The final step is the esterification of lavandulol with acetyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT) , such as LiAAT4 from Lavandula x intermedia, to produce lavandulyl acetate.[12][14][15][16]

Biosynthetic Pathway of Lavandulyl Acetate

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. uaiasi.ro [uaiasi.ro]

- 6. Essential Oil Content and Compositional Variability of Lavandula Species Cultivated in the Mid Hill Conditions of the Western Himalaya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Chemical Composition of the Essential Oil of the New Cultivars of Lavandula angustifolia Mill. Bred in Ukraine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. biorxiv.org [biorxiv.org]

- 13. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Lavandulyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lavandulyl Acetate (B1210297) and its Thermal Stability

Lavandulyl acetate is a monoterpene ester and a key constituent of lavender oil, contributing to its characteristic aroma[1][2]. As with many natural products intended for pharmaceutical, cosmetic, or fragrance applications, understanding its thermal stability is paramount. Thermal degradation can lead to a loss of efficacy, alteration of sensory properties, and the formation of potentially undesirable byproducts. This guide outlines the predicted thermal behavior of lavandulyl acetate, presents thermal analysis data from structurally similar terpene acetates, and provides detailed experimental protocols for researchers to assess its thermal stability and degradation profile.

Physicochemical Properties of Lavandulyl Acetate

A summary of the key physicochemical properties of lavandulyl acetate is presented in Table 1.

Table 1: Physicochemical Properties of Lavandulyl Acetate

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₂ | [2][3] |

| Molecular Weight | 196.29 g/mol | [2][3] |

| Boiling Point | 228-229 °C at 760 mmHg | [4] |

| Flash Point | 70.56 °C (159.00 °F) | [4] |

| Specific Gravity | 0.909 - 0.915 @ 25 °C | [4] |

| Refractive Index | 1.453 - 1.459 @ 20 °C | [4] |

Predicted Thermal Behavior of Lavandulyl Acetate

While comprehensive experimental data is lacking, theoretical calculations provide insight into the thermal stability of lavandulyl acetate. A study using density functional theory (DFT) investigated the thermal decomposition of several fragrance chemicals, including lavandulyl acetate[5]. The primary thermal degradation pathway for acetate esters is pyrolytic syn-elimination. The calculated activation enthalpy for this reaction for lavandulyl acetate is approximately 40 kcal/mol[5]. This relatively high activation energy suggests that lavandulyl acetate is unlikely to undergo significant thermal decomposition during standard analytical procedures like gas chromatography, but it is susceptible to degradation at elevated temperatures over longer periods[5].

Thermal Analysis of Analogous Terpene Acetates

To approximate the thermal degradation profile of lavandulyl acetate, it is instructive to examine the behavior of structurally similar terpene acetates for which more data are available. Linalyl acetate, geranyl acetate, and bornyl acetate serve as useful analogs.

Linalyl Acetate

Linalyl acetate is a primary component of lavender oil and is structurally similar to lavandulyl acetate. Its thermal degradation is often observed during the hydrodistillation of essential oils[1]. The decomposition is thought to proceed through the formation of carbocation intermediates, leading to a variety of rearrangement and elimination products[6].

Degradation Products: The thermal degradation of linalyl acetate in the presence of heat and water can yield a complex mixture of compounds, including:

-

Geranyl acetate[6]

-

Neryl acetate[6]

-

β-Myrcene[6]

-

cis-β-Ocimene[6]

-

trans-β-Ocimene[6]

-

Terpinolene[6]

-

α-Terpineol[6]

-

1,8-Cineole[6]

-

Terpinen-4-ol[6]

In the presence of an epoxidizing agent, thermal oxidation can lead to the formation of linalyl epoxide[7][8].

Geranyl Acetate and Bornyl Acetate

Geranyl acetate and bornyl acetate provide further context for the thermal stability of terpene acetates. A summary of their thermal decomposition data is presented in Table 2.

Table 2: Thermal Decomposition Data for Analogous Terpene Acetates

| Compound | Decomposition Temperature | Kinetic Parameters | Reference |

| Geranyl Acetate | ~242 °C | Not specified | [9] |

| Bornyl Acetate | Not specified | Rate = 10¹¹⁹⁹ exp(–45,340/RT) s⁻¹ | [10] |

| Isobornyl Acetate | Not specified | Rate = 10¹¹⁶⁴ exp(–42,020/RT) s⁻¹ | [10] |

The data for bornyl acetate indicates a first-order decomposition reaction[10]. Geranyl acetate is noted to be particularly unstable over time, potentially hydrolyzing to form acetic acid[11].

Experimental Protocols for Thermal Analysis

The following sections detail generalized experimental methodologies for conducting thermal analysis of lavandulyl acetate.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. Together, they provide a comprehensive picture of thermal stability, phase transitions, and decomposition kinetics.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity lavandulyl acetate into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).

-

For volatile liquids, a hermetically sealed pan with a pinhole lid is recommended to control evaporation and ensure that the analysis reflects decomposition rather than simple boiling.

-

-

Instrumentation and Parameters:

-

Instrument: A simultaneous TGA-DSC instrument is ideal.

-

Purge Gas: Use an inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at a starting temperature of 25-30 °C.

-

Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature of 400-500 °C, or until the sample has completely decomposed.

-

To study kinetic parameters, the experiment can be repeated at different heating rates (e.g., 5, 15, and 20 °C/min).

-

-

-

Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative thermogravimetric (DTG) curve. Quantify the mass loss at different temperature ranges.

-

DSC Curve: Identify endothermic or exothermic peaks corresponding to melting, boiling, and decomposition. Integrate the peaks to determine the enthalpy changes (ΔH).

-

Kinetic Analysis: Utilize isoconversional methods (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) to determine the activation energy (Ea) of decomposition from the TGA data obtained at multiple heating rates.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a compound at a specific temperature.

Methodology:

-

Sample Preparation:

-

Place a small amount (typically 0.1-1.0 mg) of lavandulyl acetate into a pyrolysis sample cup.

-

-

Instrumentation and Parameters:

-

Pyrolyzer: Interface a pyrolyzer with a GC-MS system.

-

Pyrolysis Temperature: Select a temperature based on the TGA results, typically at the onset or peak of decomposition. A temperature range of 250-500 °C is a reasonable starting point.

-

GC-MS Parameters:

-

Injector: Operate in split mode with a high split ratio to handle the concentrated injection from the pyrolyzer.

-

Column: Use a standard non-polar column (e.g., DB-5ms or equivalent) suitable for separating volatile and semi-volatile compounds.

-

Oven Program: A typical program might start at 40-50 °C, hold for a few minutes, then ramp at 5-10 °C/min to 280-300 °C.

-

Mass Spectrometer: Scan a mass range of m/z 35-550.

-

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram.

-

Compare the mass spectra of the degradation products with a spectral library (e.g., NIST) for identification.

-

Propose a degradation pathway based on the identified products.

-

Proposed Degradation Pathways for Terpene Acetates

Based on the degradation products identified for linalyl acetate, a general degradation pathway for acyclic terpene acetates like lavandulyl acetate can be proposed. The initial step is likely the loss of the acetate group to form a carbocation. This carbocation can then undergo a series of rearrangements, cyclizations, and eliminations to form a variety of hydrocarbon and alcohol products.

Conclusion

While specific experimental thermal analysis data for lavandulyl acetate is not currently available in the literature, this guide provides a comprehensive framework for its investigation. Theoretical calculations suggest a moderate to high thermal stability. Data from analogous terpene acetates, particularly linalyl acetate, indicate that at elevated temperatures, lavandulyl acetate is likely to undergo complex degradation involving carbocation intermediates to form a variety of rearranged and eliminated products. The detailed experimental protocols for TGA-DSC and Py-GC-MS provided here offer a clear path for researchers to determine the precise thermal stability and degradation profile of lavandulyl acetate, which is crucial for its safe and effective application in drug development and other industries.

References

- 1. mdpi.com [mdpi.com]

- 2. Lavandulyl acetate - Wikipedia [en.wikipedia.org]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. lavandulyl acetate, 25905-14-0 [thegoodscentscompany.com]

- 5. A DFT analysis of thermal decomposition reactions important to natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermal, photo-oxidation and antimicrobial studies of linalyl acetate as a major ingredient of lavender essential oil - Arabian Journal of Chemistry [arabjchem.org]

- 8. arabjchem.org [arabjchem.org]

- 9. Geranyl Acetate | C12H20O2 | CID 1549026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The thermal decomposition of bornyl and isobornyl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. scentree.co [scentree.co]

The Solubility Profile of (-)-Lavandulyl Acetate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

(-)-Lavandulyl acetate (B1210297), a monoterpene ester naturally present in lavender oil, is recognized for its characteristic floral and fruity aroma. Beyond its use in the fragrance industry, there is growing interest in its potential pharmaceutical applications, particularly in areas such as transdermal drug delivery where terpene esters have been shown to act as effective penetration enhancers. A thorough understanding of its solubility in various organic solvents is crucial for formulation development, purification processes, and analytical method development. This technical guide provides a comprehensive overview of the solubility of (-)-Lavandulyl acetate, detailed experimental protocols for its determination, and a workflow for solubility assessment.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure as a relatively nonpolar ester and information on structurally similar terpene acetates, a general solubility profile can be established. The following table summarizes the available quantitative and qualitative solubility information for this compound. It is important to note that "miscible" indicates solubility in all proportions, a common characteristic for many organic liquids of similar polarity.

| Solvent | Chemical Class | Polarity Index | Quantitative Solubility | Qualitative Solubility | Data Source/Justification |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 100 mg/mL | - | [1][2][3] |

| Ethanol | Alcohol | 5.2 | Miscible (estimated) | Soluble | General knowledge for terpene esters[4] |

| Methanol | Alcohol | 6.6 | Miscible (estimated) | Slightly Soluble | General knowledge for terpene esters |

| Isopropanol | Alcohol | 4.3 | Miscible (estimated) | Soluble | High solubility expected due to structural similarity to ethanol. |

| Acetone | Ketone | 5.1 | Miscible (estimated) | Soluble | Good solvent for a wide range of organic compounds. |

| Ethyl Acetate | Ester | 4.4 | Miscible (estimated) | Soluble | "Like dissolves like" principle suggests high solubility. |

| Dichloromethane | Halogenated | 3.1 | Miscible (estimated) | Soluble | Effective solvent for nonpolar to moderately polar compounds. |

| Chloroform | Halogenated | 4.1 | Miscible (estimated) | Slightly Soluble | General knowledge for terpene esters |

| Hexane | Alkane | 0.1 | Miscible (estimated) | Soluble | High solubility expected for a nonpolar compound in a nonpolar solvent. |

| Toluene | Aromatic | 2.4 | Miscible (estimated) | Soluble | Good solvent for nonpolar and aromatic compounds. |

| Water | Protic | 10.2 | - | Insoluble | As a lipophilic ester, it has very low water solubility. |

Note: The quantitative data for DMSO is experimentally determined. The term "miscible (estimated)" is used for organic solvents where high solubility is expected based on the physicochemical properties of this compound and general solubility principles of similar compounds. Researchers should experimentally verify these values for their specific applications.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol details a reliable method for determining the quantitative solubility of this compound, a liquid, in various organic solvents. The procedure is based on the widely accepted shake-flask method to achieve equilibrium, followed by quantification using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust technique for analyzing volatile and semi-volatile organic compounds.[5][6][7][8]

1. Materials and Equipment

-

This compound (purity ≥98%)

-

Organic solvents (analytical grade, e.g., ethanol, acetone, hexane)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Gas chromatograph equipped with a Flame Ionization Detector (GC-FID)

-

Appropriate GC column (e.g., DB-5 or equivalent)

-

Helium or nitrogen gas (high purity) for GC carrier and makeup gas

-

Hydrogen and air (high purity) for FID

2. Procedure

2.1. Preparation of Saturated Solutions (Shake-Flask Method)

-

Accurately weigh an excess amount of this compound into a series of glass vials. An excess is visually confirmed by the presence of a separate liquid phase of the acetate after equilibration.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure saturation is reached.[5][6][7]

2.2. Sample Preparation for Analysis

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe.

-

Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any undissolved micro-droplets.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the GC-FID calibration curve. A series of dilutions may be necessary to find the optimal concentration.

2.3. Quantification by GC-FID

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject a fixed volume of each standard solution into the GC-FID system.

-

Record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the same fixed volume of the diluted, filtered saturated solution into the GC-FID system under the same conditions as the standards.

-

Record the peak area of the this compound peak.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

3. Recommended GC-FID Conditions

-

Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Note: These conditions are a starting point and may require optimization based on the specific instrument and solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lavandulyl acetate | TargetMol [targetmol.com]

- 3. medkoo.com [medkoo.com]

- 4. gozonepack.com [gozonepack.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. quora.com [quora.com]

- 8. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mosquitocidal Action of (-)-Lavandulyl Acetate: A Technical Guide

For Immediate Release

Introduction

The escalating threat of mosquito-borne diseases, coupled with the rise of insecticide resistance, necessitates the development of novel and effective vector control strategies. Natural products, with their vast chemical diversity, represent a promising reservoir for the discovery of new insecticidal agents. Among these, (-)-Lavandulyl acetate (B1210297), a monoterpenoid ester found in the essential oils of lavender (Lavandula angustifolia) and other aromatic plants, has demonstrated significant potential as a potent mosquito larvicide.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of (-)-Lavandulyl acetate, targeted at researchers, scientists, and drug development professionals. While the precise molecular targets are still under active investigation, this document synthesizes the available data on its biological activity and explores the most probable mechanisms based on its chemical structure and the known modes of action of related compounds.

Larvicidal Efficacy of this compound

This compound has shown potent larvicidal activity against several medically important mosquito species. The following table summarizes the reported 50% lethal concentration (LC50) values, highlighting its efficacy.

| Mosquito Species | LC50 (µg/mL) | Reference |

| Anopheles subpictus | 4.17 | [1][3][4] |

| Aedes albopictus | 4.60 | [1][3][4] |

| Culex tritaeniorhynchus | 5.11 | [1][3][4] |

Proposed Mechanisms of Action

While direct experimental evidence for the specific molecular mechanism of this compound is limited, the neurotoxic effects of essential oils and their monoterpenoid components on insects are well-documented.[5] The primary modes of action for this class of compounds are believed to involve the disruption of key neurotransmitter systems.

Neurotoxic Effects

The most probable mechanism of action for this compound is neurotoxicity, a common trait among essential oil-derived insecticides.[5] This can manifest through the inhibition of critical enzymes in the nervous system or by modulating the function of neurotransmitter receptors.

1. Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a crucial enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, terminating the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.[6] Many monoterpenoids have been shown to inhibit AChE. The acetate moiety in this compound may play a role in its binding to the active site of AChE, potentially leading to its inhibition.

2. Modulation of GABA and Octopamine Receptors:

-

GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. Compounds that interfere with GABAergic transmission can lead to hyperexcitation and convulsions. While some monoterpenoids like linalool (B1675412) have been shown to modulate GABA receptors, a study on linalyl acetate indicated it does not share this activity, suggesting that the acetate group may alter the interaction with this receptor.[7][8] Further investigation is needed to determine if this compound interacts with GABA receptors.

-

Octopamine Receptors: Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, involved in various physiological processes. Disruption of octopaminergic signaling can have profound effects on insect behavior and survival. This represents another potential, though unexplored, target for this compound.

3. Disruption of Detoxification Enzymes and Midgut Damage: Some essential oil components have been observed to inhibit detoxification enzymes and cause damage to the midgut in mosquito larvae.[5] This can enhance the toxicity of the compound and disrupt nutrient absorption and other vital physiological functions.

The following diagram illustrates the potential neurotoxic mechanisms of action of this compound at the synaptic level.

References

- 1. Terpenic Constituents of Essential Oils with Larvicidal Activity against Aedes Aegypti: A QSAR and Docking Molecular Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2D finger-printing and molecular docking studies identified potent mosquito repellents targeting odorant binding protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sensory Properties and Odor Profile of (-)-Lavandulyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lavandulyl acetate (B1210297), the naturally occurring enantiomer of lavandulyl acetate, is a critical contributor to the characteristic aroma of lavender (Lavandula angustifolia). While its presence in essential oils is well-documented, a detailed sensory and analytical profile is essential for its application in fragrance development, aromatherapy, and potential therapeutic contexts. This guide provides a comprehensive overview of the sensory properties, odor profile, and analytical methodologies pertinent to (-)-lavandulyl acetate. It synthesizes qualitative odor descriptions from existing literature, outlines detailed experimental protocols for sensory and instrumental analysis, and illustrates the underlying biochemical and analytical workflows. Due to the limited availability of specific quantitative sensory data in public literature, this guide establishes a framework for such analysis, providing representative protocols and data presentation formats.

Introduction

This compound (CAS Registry Number: 20777-39-3) is a chiral monoterpene ester. As an irregular monoterpenoid, its isoprene (B109036) units are not joined in the typical head-to-tail fashion. This structural nuance is significant in its interaction with olfactory receptors, which are highly sensitive to stereochemistry. The sensory properties of chiral molecules can differ dramatically between enantiomers; one may be intensely aromatic while the other is nearly odorless. Research on the precursor alcohol, lavandulol, indicates that the (R)-enantiomer, which corresponds to this compound, is the primary carrier of the characteristic aroma, while the (S)-enantiomer is described as having a very weak odor. This underscores the importance of evaluating the specific (-)-enantiomer for fragrance applications.

Olfactory Profile of this compound

The odor of this compound is consistently described as a complex and delicate bouquet. It is a key component of high-quality lavender oil, contributing freshness and smoothness. The primary descriptors found in the literature are:

-

Floral: A soft, lavender-like character is the most prominent note.

-

Herbal: Possesses a fresh, green, and slightly medicinal herbaceous nuance.

-

Fruity: Subtle citrus and fruity undertones, often described as lemon-like, add to its complexity.

-

Fresh: A clean and uplifting quality that enhances fragrance compositions.

The overall impression is a gentle and soothing aroma, which aligns with its common use in aromatherapy and personal care products for its relaxing effects.

Quantitative Sensory Data

Precise quantitative data for the sensory properties of isolated this compound, such as its odor detection threshold and standardized intensity ratings, are not extensively available in the public domain. Such data is typically generated through sensory panel analysis under controlled conditions. Below is a representative table structure for presenting such quantitative data, which is essential for comparative studies and formulation development.

| Sensory Attribute | Intensity Score (0-10 Scale) | Odor Detection Threshold (in water) | Notes |

| Odor Profile | Intensity scores are illustrative and would be determined by a trained sensory panel. | ||

| Floral (Lavender-like) | 8 | Data not available in literature | The dominant and most recognizable characteristic. |

| Herbal | 6 | Data not available in literature | A significant secondary note contributing to the natural character. |

| Fruity (Citrus) | 4 | Data not available in literature | Provides a subtle brightness and complexity. |

| Fresh | 7 | Data not available in literature | A key feature that imparts a clean quality. |

| Physical Data | |||

| Kovats Retention Index | 1283-1304 (DB-5 column) | N/A | Value varies based on specific GC conditions (temperature ramp, column type).[1] |

Note: The intensity scores are provided as an example of how data from a Quantitative Descriptive Analysis (QDA) would be presented. The Odor Detection Threshold for this compound has not been found in the reviewed scientific literature.

Experimental Protocols

The following sections detail the methodologies required to generate the quantitative sensory and analytical data for this compound.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

This protocol is designed to quantify the intensity of the sensory attributes of this compound.

-

Panelist Selection and Training:

-

Recruit 10-12 panelists screened for olfactory acuity and their ability to describe scents.

-

Conduct training sessions over several days. Familiarize panelists with the odor of this compound and reference standards for "floral," "herbal," "fruity," and "fresh" notes.

-

Develop a consensus vocabulary and a standardized evaluation procedure.

-

-

Sample Preparation:

-

Prepare a solution of high-purity (>98%) this compound in an odorless, non-polar solvent (e.g., diethyl phthalate (B1215562) or mineral oil) at a concentration of 1.0% (w/w).

-

Present 10 mL of the solution on odorless paper blotters (1 cm x 10 cm), dipped to a depth of 2 cm.

-

Allow the solvent to evaporate for 60 seconds before evaluation.

-

-

Evaluation Procedure:

-

Conduct the evaluation in individual, well-ventilated sensory booths to prevent cross-contamination of odors.

-

Panelists evaluate the coded, randomized samples and rate the intensity of each agreed-upon attribute (e.g., floral, herbal) on a 10-point line scale, anchored from "not perceptible" (0) to "very strong" (10).

-

Incorporate mandatory breaks between samples to prevent olfactory fatigue.

-

-

Data Analysis:

-

Collect the intensity scores from all panelists.

-

Analyze the data using Analysis of Variance (ANOVA) to assess significant differences and panelist performance.

-

Calculate the mean intensity scores for each attribute to generate the quantitative odor profile.

-

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is used to identify which compounds in a mixture are odor-active and to characterize their specific scent. This protocol is for the analysis of a purified sample of this compound.

-

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an olfactory detection port (ODP).

-

The column effluent is split (e.g., 1:1 ratio) between the FID and the ODP.

-

Humidified air is delivered to the ODP to prevent nasal dehydration of the assessor.

-

-

Chromatographic Conditions (Representative):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a chiral column (e.g., Beta DEX™ 225) for enantiomeric separation.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program: Start at 60°C (hold for 2 min), ramp to 240°C at a rate of 4°C/min, and hold for 5 min.[2]

-

Injector: Splitless mode, 250°C.

-

Detectors: FID at 280°C; ODP transfer line at 250°C.

-

-

Sample Preparation:

-

Prepare a 100 ppm solution of this compound in high-purity hexane (B92381) or ethanol.

-

Inject 1 µL of the solution into the GC.

-

-

Olfactometry Procedure:

-

A trained assessor (or panel) sniffs the effluent from the ODP throughout the chromatographic run.

-

The assessor records the time, duration, and description of each odor event using specialized software or a voice recorder.

-

Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed to determine the Flavour Dilution (FD) factor, indicating the potency of the odorant.

-

Visualization of Pathways and Workflows

Olfactory Signal Transduction Pathway

The perception of this compound begins with its interaction with an Olfactory Receptor (OR) in the nasal epithelium. This initiates a G-protein coupled cascade, leading to the generation of an action potential that is sent to the brain. While the specific OR for this compound is not identified, the general pathway is well-understood.

Experimental Workflow for Sensory Characterization

The logical flow from sample preparation to data analysis is crucial for obtaining reliable sensory data. This workflow outlines the key stages in the characterization of this compound.

Conclusion

This compound is a pivotal molecule in the fragrance landscape, defined by its soft floral, fresh herbal, and subtle fruity characteristics. While qualitative descriptions are well-established, this guide highlights the need for robust quantitative sensory data, such as odor detection thresholds and standardized intensity profiles, to fully leverage its potential in scientific and commercial applications. The detailed experimental protocols and workflows provided herein offer a standardized framework for generating this critical data. The visualization of the olfactory signaling pathway further contextualizes the biological basis of its perception. Future research should focus on determining the specific olfactory receptors that bind to this compound and quantifying its sensory attributes to enable more precise and effective use in product development.

References

Methodological & Application

Application Note and Protocol: Enantioselective Synthesis of (-)-Lavandulyl Acetate via Enzymatic Kinetic Resolution of Lavandulol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Lavandulyl acetate (B1210297), an important chiral fragrance compound found in lavender oil, is a valuable target in synthetic chemistry due to its applications in the cosmetic, perfumery, and food industries. The enantioselective synthesis of this ester is crucial as the olfactory properties of chiral molecules are often enantiomer-dependent. This application note details a protocol for the enantioselective synthesis of (-)-Lavandulyl acetate starting from racemic lavandulol (B192245). The method employed is an enzymatic kinetic resolution, which leverages the stereoselectivity of lipases to preferentially acylate one enantiomer of the starting alcohol, allowing for the separation of the unreacted enantiomeric alcohol and the desired enantiomeric ester. Specifically, this protocol utilizes Lipase (B570770) B from Candida antarctica (CALB) for the asymmetric esterification of racemic lavandulol with acetic acid.

Experimental Protocol

This protocol is based on the kinetic resolution of racemic lavandulol using Candida antarctica lipase B (CALB).

Materials:

-

Racemic lavandulol

-

Candida antarctica lipase B (CALB), immobilized

-

Acetic acid

-

Hexane (B92381) (anhydrous)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Temperature-controlled reaction vessel or water bath

-

Gas chromatography (GC) system with a chiral column for monitoring conversion and determining enantiomeric excess (e.e.)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 250 mg of racemic lavandulol in an appropriate volume of hexane to achieve a concentration of 25 mM.

-

Addition of Reagents: To the solution of lavandulol, add acetic acid as the acyl donor.

-

Enzyme Addition: Add Candida antarctica lipase B (CALB) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at a constant temperature.

-

Monitoring the Reaction: The progress of the reaction should be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by gas chromatography (GC) using a chiral column. This will allow for the determination of the conversion percentage and the enantiomeric excess (e.e.) of both the remaining lavandulol and the product, lavandulyl acetate.

-

Reaction Termination: The reaction should be stopped at approximately 55% conversion to achieve a good balance between the yield and enantiomeric excess of the desired product and the unreacted starting material.[1][2] The enzyme can be removed by filtration.

-

Work-up and Purification: After filtration, the solvent can be removed under reduced pressure. The resulting crude mixture containing unreacted (S)-lavandulol and the product, (R)-lavandulyl acetate, can be purified by silica gel column chromatography to separate the two components.

Data Presentation

The following table summarizes the quantitative data obtained from the preparative resolution of 25 mM racemic lavandulol stopped at approximately 55% conversion.[1][2]

| Compound | Yield | Enantiomeric Excess (e.e.) |

| (S)-Lavandulol | 42% | 52% |

| (R)-Lavandulyl acetate | 51% | 48% |

Mandatory Visualization

Caption: Workflow for the enantioselective synthesis of this compound.

References

Application Notes and Protocols for Microbial Biosynthesis of Lavandulyl Acetate in E. coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavandulyl acetate (B1210297), a key fragrance component of lavender essential oil, possesses significant applications in the cosmetics, perfumery, and food industries.[1][2][3][4] Traditional production methods involving plant extraction are often hindered by low yields and sustainability concerns, while chemical synthesis relies on petrochemical feedstocks.[1][2][3][4] This document provides detailed application notes and protocols for the microbial biosynthesis of lavandulyl acetate in Escherichia coli, offering a sustainable and scalable alternative. The described methodology is based on the successful de novo biosynthesis of lavandulol (B192245) and its subsequent conversion to lavandulyl acetate through modular pathway engineering in E. coli.[1][2][3][4]

Principle

The biosynthesis of lavandulyl acetate in engineered E. coli is achieved through a modular, three-plasmid system.[1][2][4] The process begins with the conversion of a simple carbon source, such as glycerol, into the isoprenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) via the heterologous mevalonate (B85504) (MVA) pathway. Subsequently, two molecules of DMAPP are condensed in a head-to-middle fashion by a lavandulyl diphosphate synthase from Lavandula x intermedia (LiLPPS) to form lavandulyl diphosphate (LPP).[5] An endogenous E. coli pyrophosphatase, RdgB, then catalyzes the conversion of LPP to lavandulol.[1][2][3][4] Finally, a lavender-derived alcohol acyltransferase, LiAAT4, facilitates the esterification of lavandulol with acetyl-CoA to produce the target molecule, lavandulyl acetate.[1][2][4]

Data Presentation

Table 1: Plasmids and Key Genes for Lavandulyl Acetate Biosynthesis

| Plasmid/Module | Key Genes | Function | Promoter System |

| MVA Pathway Plasmid | Genes of the mevalonate pathway | Synthesis of IPP and DMAPP from acetyl-CoA | Not specified |

| Lavandulol Biosynthesis Module | LiLPPS (Lavandula x intermedia) | Condensation of two DMAPP molecules to LPP | Not specified |

| RdgB (E. coli) | Conversion of LPP to lavandulol | Not specified | |

| Lavandulyl Acetate Synthesis Plasmid (pLiAAT4K) | LiAAT4 (Lavandula x intermedia) | Esterification of lavandulol to lavandulyl acetate | Cumate-inducible CymR promoter |

Table 2: Production Titers of Lavandulol and Lavandulyl Acetate in Engineered E. coli

| Product | Host Strain | Production Titer (mg/L) |

| Lavandulol | E. coli expressing MVA pathway, LiLPPS, and RdgB | 24.9[1][3][4] |

| Lavandulyl Acetate | E. coli expressing MVA pathway, LiLPPS, RdgB, and LiAAT4 | 42.4[1][3][4] |

Experimental Protocols

Strain and Plasmid Construction

Host Strain: E. coli MG1655 DE3 ΔendA ΔrecA.[2]

Plasmid Construction:

-

MVA Pathway Plasmid: A plasmid containing the genes for the mevalonate pathway for the production of IPP and DMAPP is required.

-

Lavandulol Biosynthesis Plasmid: The coding sequences for Lavandula x intermedia lavandulyl diphosphate synthase (LiLPPS) and E. coli RdgB are to be cloned into a suitable expression vector.

-

Lavandulyl Acetate Synthesis Plasmid (pLiAAT4K): The gene encoding the Lavandula x intermedia alcohol acyltransferase, LiAAT4, is cloned under the control of a cumate-inducible promoter.[2][4]

Note: The specific details of plasmid backbones, promoters for the MVA and lavandulol biosynthesis modules, and cloning strategies should be designed based on standard molecular biology techniques and the desired expression levels.

Media Preparation

M2 Medium (for lavandulol biosynthesis): [2]

-

Glycerol: 10 g/L

-

Tryptone: 10 g/L

-

Yeast Extract: 5 g/L

-

KH2PO4: 13.3 g/L

-

(NH4)2HPO4: 4 g/L

-

Adjust pH to 7.0 with NaOH and autoclave at 121°C for 20 minutes.

TB Medium (for lavandulyl acetate biosynthesis): [2]

-

Glycerol: 10 g/L

-

Tryptone: 12 g/L

-

Yeast Extract: 24 g/L

-

KH2PO4: 2.2 g/L

-

(NH4)2HPO4: 9.4 g/L

-

Autoclave at 121°C for 20 minutes.

Fermentation Protocol

-

Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking at 220 rpm.

-

Production Culture: Inoculate 50 mL of M2 or TB medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1.

-

Induction:

-

Grow the culture at 30°C with shaking.

-

When the OD600 reaches approximately 0.6-0.8, induce the expression of the biosynthetic pathway genes.

-

For the three-plasmid system for lavandulyl acetate production, add the following inducers:[4]

-

0.1 mM IPTG

-

0.1 μM 3OC6-HSL

-

0.1 mM cumic acid

-

-

-

In situ Extraction: To minimize product loss due to volatility, add a 10% (v/v) overlay of hexadecane (B31444) to the culture medium at the time of induction.[2]

-

Cultivation: Continue the cultivation at 30°C for 48-72 hours.

-

Ethanol (B145695) Supplementation (Optional): To potentially enhance the acetyl-CoA supply for lavandulyl acetate production, 10 g/L of ethanol can be added to the culture medium.

Product Extraction and Analysis

-

Sample Preparation: Collect 1 mL of the culture broth.

-

Extraction: Add 1 mL of ethyl acetate to the culture sample and vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous phases.

-

Analysis by GC-MS:

-

Transfer the upper organic phase (ethyl acetate) to a new vial for analysis.

-

Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

GC Conditions (suggested):

-

Column: HP-5MS or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Scan Range: 40-500 m/z.[1]

-

-

Quantification: Use a standard curve of authentic lavandulyl acetate to quantify the product concentration.

-

Visualizations

Caption: Biosynthetic pathway for lavandulyl acetate in engineered E. coli.

Caption: Experimental workflow for lavandulyl acetate production.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Purification of (-)-Lavandulyl Acetate from Lavender Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lavandulyl acetate (B1210297) is a naturally occurring monoterpene ester found in lavender oil, contributing to its characteristic aroma. Beyond its fragrance, this compound has garnered interest for its potential therapeutic properties. This document provides detailed protocols for the extraction of lavender essential oil and the subsequent purification of (-)-Lavandulyl acetate. The methodologies are designed to yield a high-purity product suitable for research and preclinical drug development.

Data Presentation

The concentration of this compound in lavender oil is influenced by the lavender species, cultivation conditions, and the extraction method employed. The following tables summarize the typical composition of lavender oil obtained through different extraction techniques.

Table 1: Composition of Lavender Essential Oil from Lavandula angustifolia using different extraction methods.

| Compound | Steam Distillation (%) | Supercritical Fluid Extraction (CO2) (%) | Solvent Extraction (Ethanol) (%) |

| Linalool | 28.0 - 45.0 | 25.0 - 40.0 | 18.7 - 35.8 |

| Linalyl acetate | 25.0 - 47.0 | 30.0 - 55.0 | 2.6 - 35.4 |

| This compound | 2.0 - 6.0 | 4.0 - 8.0 | ~4.0 |

| Camphor | 0.5 - 1.0 | < 0.5 | 7.2 |

| 1,8-Cineole | < 2.5 | < 1.0 | ~4.9 |

| Terpinen-4-ol | 2.0 - 6.0 | 2.0 - 5.0 | Not Reported |

| α-Terpineol | < 2.0 | < 2.0 | 5.2 |

Note: The ranges presented are approximate and can vary based on specific experimental conditions. Data compiled from multiple sources.

Experimental Protocols

Part 1: Extraction of Lavender Essential Oil

Two primary methods for extracting essential oil from lavender flowers are detailed below: Steam Distillation and Supercritical Fluid Extraction (SFE). SFE is generally preferred for obtaining an extract with a higher concentration of esters like this compound due to the milder processing conditions that minimize hydrolysis[1].

This traditional method is widely used for the extraction of essential oils.

Materials:

-

Fresh or dried lavender flowers (Lavandula angustifolia)

-

Steam distillation apparatus (still, condenser, separator)

-

Heating mantle

-

Deionized water

Procedure:

-

Pack the still with lavender flowers. Ensure the material is packed tightly to prevent the formation of channels for the steam to pass through without sufficient contact with the plant material.

-

Fill the still with deionized water to a level just below the plant material.

-

Heat the water to generate steam. The steam will pass through the lavender flowers, causing the essential oil to vaporize.

-

The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

-

Collect the distillate, which consists of a mixture of essential oil and water (hydrosol), in the separator.

-

Allow the mixture to stand until the oil and water layers fully separate.

-

Carefully separate the upper layer of lavender essential oil from the hydrosol.

-

Dry the essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Store the dried essential oil in a sealed, dark glass vial at 4°C.

SFE utilizes carbon dioxide in its supercritical state as a solvent, offering a clean and efficient extraction with minimal thermal degradation of the target compounds.

Materials:

-

Dried and ground lavender flowers

-

Supercritical fluid extractor

-

High-purity carbon dioxide (CO2)

Procedure:

-

Load the dried and ground lavender flowers into the extraction vessel of the SFE system.

-

Pressurize and heat the CO2 to bring it to its supercritical state (typically above 73.8 bar and 31.1°C). Optimal conditions for lavender oil extraction are often in the range of 100-150 bar and 40-50°C.

-

Introduce the supercritical CO2 into the extraction vessel.

-

The supercritical CO2 will dissolve the essential oil from the plant material.

-

The CO2-oil mixture is then passed into a separator where the pressure and/or temperature is reduced, causing the CO2 to return to its gaseous state and the essential oil to precipitate.

-

Collect the extracted lavender oil from the separator.

-

Store the oil in a sealed, dark glass vial at 4°C.

Part 2: Purification of this compound

The crude lavender oil is a complex mixture of compounds. The following protocols describe the purification of this compound using fractional distillation followed by preparative gas chromatography.

This technique separates compounds based on their boiling points. Operating under a vacuum allows for distillation at lower temperatures, preventing the degradation of heat-sensitive compounds. The boiling point of lavandulyl acetate is approximately 228-229°C at atmospheric pressure[2][3].

Materials:

-

Crude lavender essential oil

-

Fractional distillation apparatus with a vacuum pump and a fractionating column (e.g., Vigreux column)

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Receiving flasks

Procedure:

-

Set up the fractional distillation apparatus in a fume hood.

-

Place the crude lavender oil into the distillation flask along with a magnetic stir bar.

-

Begin to slowly reduce the pressure using the vacuum pump to the desired level (e.g., 10-20 mmHg).

-

Gently heat the distillation flask while stirring.

-

Monitor the temperature at the head of the fractionating column.

-

Collect the initial fractions, which will be enriched in lower boiling point compounds like linalool.

-

As the temperature rises, collect fractions at different temperature ranges. The fraction containing this compound will distill at a temperature corresponding to its boiling point at the applied vacuum.

-

Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition and identify the fraction with the highest concentration of lavandulyl acetate.

For achieving high purity, the fraction enriched in this compound from the fractional distillation is further purified using preparative gas chromatography.

Materials:

-

Fraction enriched in this compound

-

Preparative gas chromatograph equipped with a suitable column (e.g., a polar column like DB-WAX) and a fraction collector.

-

Carrier gas (e.g., Helium or Nitrogen)

Procedure:

-

Optimize the preparative GC method using an analytical GC-MS to determine the retention time of this compound and to ensure good separation from other components.

-

Inject the enriched fraction onto the preparative GC column.

-

The compounds will separate based on their volatility and interaction with the stationary phase of the column.

-